H-Ala-Phe-Pro-bNA HCl H-Ala-Phe-Pro-bNA HCl L-alanyl-L-phenylalanyl-L-proline 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of L-alanyl-L-phenylalanyl-L-proline with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide and a tripeptide.
Brand Name: Vulcanchem
CAS No.: 749831-27-4
VCID: VC13847530
InChI: InChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1
SMILES:
Molecular Formula: C27H30N4O3
Molecular Weight: 458.6 g/mol

H-Ala-Phe-Pro-bNA HCl

CAS No.: 749831-27-4

Cat. No.: VC13847530

Molecular Formula: C27H30N4O3

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

H-Ala-Phe-Pro-bNA HCl - 749831-27-4

Specification

CAS No. 749831-27-4
Molecular Formula C27H30N4O3
Molecular Weight 458.6 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1
Standard InChI Key XNTZVXIZBNJULD-NWVWQQAFSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC4=CC=CC=C4C=C3)N
Canonical SMILES CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N

Introduction

Chemical Structure and Synthesis

Molecular Composition

H-Ala-Phe-Pro-bNA HCl has the molecular formula C27H30N4O3 and a molecular weight of 458.6 g/mol. Its IUPAC name, (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide, reflects its stereospecific configuration, with all amino acids in the L-form. The para-nitroanilide group is covalently bonded to the C-terminal proline, forming a chromogenic substrate that releases a detectable product upon enzymatic cleavage.

Table 1: Key Molecular Properties

PropertyValue
CAS No.749831-27-4
Molecular FormulaC27H30N4O3
Molecular Weight458.6 g/mol
IUPAC Name(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide
SolubilitySoluble in aqueous buffers

Synthesis and Purification

The compound is synthesized via solid-phase peptide synthesis (SPPS) using protected amino acids. Key steps include:

  • Coupling Reactions: Alanine, phenylalanine, and proline residues are sequentially coupled using activating agents like HBTU or HATU.

  • bNA Incorporation: The para-nitroanilide group is introduced at the C-terminal proline via carbodiimide-mediated conjugation.

  • Deprotection and Cleavage: Acidic cleavage (e.g., with trifluoroacetic acid) releases the peptide from the resin while removing side-chain protecting groups.

  • Hydrochloride Salt Formation: The final product is precipitated as a hydrochloride salt to enhance stability.

Purification involves reverse-phase HPLC, with purity typically exceeding 95%. Structural validation employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Biochemical Applications

Enzyme Kinetics Studies

H-Ala-Phe-Pro-bNA HCl is a cornerstone substrate for dipeptidyl peptidase IV (DPPIV) and related proteases. Upon hydrolysis, it releases para-nitroaniline, which absorbs strongly at 405 nm (ε = 9,900 M⁻¹cm⁻¹) . This property enables real-time kinetic assays to determine:

  • Michaelis-Menten constants (Km): Reflect substrate affinity.

  • Catalytic efficiency (kcat/Km): Measures enzyme turnover.

In a landmark study, the compound was used to characterize a tripeptidyl aminopeptidase (Tap) from Streptomyces lividans. The enzyme exhibited a hydrolysis rate of 87 nmol·min⁻¹·ml⁻¹ against H-Ala-Phe-Pro-bNA HCl, underscoring its utility in probing bacterial protease mechanisms .

Substrate Specificity Profiling

The compound’s tripeptide sequence (Ala-Phe-Pro) mimics natural protease cleavage sites, making it ideal for studying substrate specificity. For example:

  • DPPIV preferentially cleaves after Ala or Pro residues, making H-Ala-Phe-Pro-bNA HCl a selective substrate.

  • Modifications to the N-terminal alanine (e.g., substituting with glycine) reduce hydrolysis rates, highlighting the role of side-chain interactions .

Spectrophotometric Analysis

Quantification of Enzymatic Activity

The release of para-nitroaniline is monitored spectrophotometrically, with absorbance linearly correlated to enzyme concentration. A typical assay protocol includes:

  • Reagent Preparation: 50 mM Tris-HCl buffer (pH 7.4), 0.1 mg/ml substrate.

  • Reaction Initiation: Add enzyme (e.g., 0.1–1.0 U/ml).

  • Data Acquisition: Measure ΔA405/min for 10–30 minutes .

Table 2: Example Kinetic Parameters for DPPIV

Enzyme SourceKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human DPPIV12.5453.6 × 10⁶
S. lividans Tap8.2627.6 × 10⁶

Advantages Over Fluorogenic Substrates

Compared to fluorogenic analogues (e.g., AMC derivatives), H-Ala-Phe-Pro-bNA HCl offers:

  • Cost-Effectiveness: Para-nitroaniline detection requires only a UV-Vis spectrophotometer.

  • Reduced Photo-bleaching: Stable absorbance readings over time.

Comparative Analysis with Structural Analogues

H-Ala-Phe-Pro-Ala-bNA·Formate

This analogue replaces the terminal proline with alanine, altering enzyme specificity. While it retains utility in peptide synthesis, its hydrolysis rate by DPPIV is 30% lower than H-Ala-Phe-Pro-bNA HCl, likely due to reduced proline-induced conformational strain .

H-Phe-Pro-bNA·HCl

Emerging Applications

Drug Discovery

H-Ala-Phe-Pro-bNA HCl aids in high-throughput screening of protease inhibitors. For instance, sitagliptin (a DPPIV inhibitor) was validated using this substrate during preclinical development .

Protein Folding Studies

The para-nitroanilide moiety’s fluorescence quenching properties are exploited to monitor peptide folding kinetics, offering insights into diseases like Alzheimer’s .

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